PF-06648671 -

PF-06648671

Catalog Number: EVT-8342340
CAS Number:
Molecular Formula: C25H23ClF4N4O3
Molecular Weight: 538.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-06648671 is a synthetic organic compound classified as an allosteric modulator of gamma-secretase, primarily developed for the treatment of Alzheimer's disease. It was designed to reduce the accumulation of neurotoxic amyloid beta 42 (Aβ42) as a disease-modifying therapy, offering an alternative to traditional gamma-secretase inhibitors that often lead to severe adverse effects in clinical settings. The compound interacts with an allosteric site formed by presenilin 1 and its substrate, thereby modulating the activity of gamma-secretase without directly inhibiting it .

Source and Classification
  • Source: Developed by Pfizer.
  • Classification: Synthetic organic compound; allosteric gamma-secretase modulator.
  • CAS Registry Number: 1587727-31-8 .
Synthesis Analysis

The synthesis of PF-06648671 involved a strategic design that incorporated a 2,5-cis-tetrahydrofuran linker, which provided conformational rigidity and locked the compound into a favorable bioactive conformation. This design was guided by pharmacophore modeling due to the lack of crystallographic data for the membrane-bound gamma-secretase protein complex at that time. The compound exhibited strong in vitro potency with an IC50 value of 9.8 nM against Aβ42 and favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Molecular Structure Analysis

Structure

PF-06648671 features a unique molecular structure that includes:

  • Linker: A 2,5-cis-tetrahydrofuran moiety.
  • Functional Groups: Specific groups that enhance its interaction with gamma-secretase.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 357.42 g/mol .
Mechanism of Action

The mechanism of action for PF-06648671 involves:

  1. Allosteric Modulation: Interaction with an allosteric site on gamma-secretase, leading to altered enzyme activity.
  2. Amyloid Precursor Protein Cleavage Shift: Redirecting APP cleavage towards non-toxic fragments (Aβ37 and Aβ38), thereby decreasing the formation of Aβ42.
  3. Pharmacokinetic Profile: Demonstrated favorable brain availability and pharmacokinetics suitable for once-daily dosing in humans, enhancing its therapeutic potential against Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under physiological conditions has been evaluated during clinical trials.
  • Reactivity: Exhibits specific interactions with biological targets, particularly gamma-secretase.

Relevant analyses indicate that PF-06648671 maintains its integrity and efficacy under various conditions, which is crucial for therapeutic applications in humans .

Applications

PF-06648671 was primarily developed for scientific research and clinical applications related to Alzheimer's disease. Its role as a gamma-secretase modulator positions it within a novel therapeutic strategy aimed at modifying disease progression rather than merely alleviating symptoms. The compound underwent several clinical trials assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics before Pfizer discontinued further development in neurology in early 2018 due to strategic shifts within the company .

Introduction to γ-Secretase Modulation in Alzheimer’s Disease

Pathogenic Role of Amyloid-β Species in Neurodegeneration

Alzheimer’s disease pathogenesis is driven by the accumulation of amyloid-β peptides, particularly the 42- and 43-amino-acid isoforms (Aβ42/Aβ43). These longer peptides exhibit pronounced aggregation propensity, forming neurotoxic oligomers and fibrillar plaques that disrupt synaptic function and trigger neuroinflammation. Genetic evidence from familial Alzheimer’s disease underscores their critical role: mutations in the Presenilin 1 and 2 genes destabilize the γ-secretase complex, increasing Aβ42/Aβ40 ratios by impairing proteolytic processivity. Notably, Aβ42 predominates in senile plaques and correlates with disease severity, while shorter species like Aβ38 demonstrate anti-aggregation properties. The Aβ42/Aβ40 ratio in cerebrospinal fluid serves as a key biomarker of γ-secretase dysfunction, reflecting a biochemical imbalance central to Alzheimer’s disease progression [2] [6] [7].

γ-Secretase as a Therapeutic Target: From Inhibitors to Modulators

γ-Secretase, an intramembrane aspartyl protease complex, cleaves amyloid precursor protein C-terminal fragments (APP-CTFs) to generate Aβ peptides. Early therapeutic strategies employed γ-secretase inhibitors (e.g., Semagacestat, Avagacestat), which nonselectively blocked proteolytic activity. This approach caused severe adverse effects—particularly impaired Notch signaling—leading to trial discontinuations. Consequently, research pivoted toward γ-secretase modulators, which subtly alter enzyme processivity without inhibiting substrate cleavage. Modulators shift Aβ production from longer (Aβ42/Aβ43) toward shorter peptides (Aβ37/Aβ38), preserving physiological γ-secretase functions. This mechanistic refinement addresses the toxicity limitations of inhibitors while maintaining Aβ-lowering efficacy [4] [8].

Table 1: Evolution of γ-Secretase-Targeted Therapeutics

Therapeutic ClassRepresentative AgentsMechanismKey Limitations
γ-Secretase InhibitorsSemagacestat, AvagacestatPan-inhibition of proteolytic activityNotch-related toxicity; cognitive worsening
First-Generation ModulatorsTarenflurbilWeak Aβ42 reductionLow potency; poor brain penetration
Second-Generation ModulatorsPF-06648671, BPN15606Selective modulation of cleavage specificityRefractory mutants; formulation challenges

Rationale for PF-06648671 Development: Addressing Limitations of Early γ-Secretase Therapeutics

Early γ-secretase modulators, including non-steroidal anti-inflammatory drugs like Tarenflurbil, exhibited weak potency (Aβ42 IC₅₀ > 200 μM) and inadequate blood-brain barrier penetration. PF-06648671 emerged from a targeted effort to overcome these constraints. Its design prioritized:

  • Enhanced Potency: Achieving nanomolar-range efficacy against Aβ42.
  • Brain Availability: Optimizing pharmacokinetics for central target engagement.
  • Mutant Compatibility: Retaining activity against familial Alzheimer’s disease-associated Presenilin variants.
  • Substrate Selectivity: Avoiding interference with Notch processing.By fulfilling these criteria, PF-06648671 represented a strategic advance toward clinically viable amyloid modulation [1] [3] [9].

Properties

Product Name

PF-06648671

IUPAC Name

2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Molecular Formula

C25H23ClF4N4O3

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1

InChI Key

AKCDDYGYIGPEKL-JQOQJDEVSA-N

SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F

Isomeric SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.